molecular formula C16H18FNO B187431 (4-Fluorobenzyl)[2-(3-methoxyphenyl)ethyl]amine CAS No. 355382-51-3

(4-Fluorobenzyl)[2-(3-methoxyphenyl)ethyl]amine

Cat. No.: B187431
CAS No.: 355382-51-3
M. Wt: 259.32 g/mol
InChI Key: FOWWCIZNDIHWSF-UHFFFAOYSA-N
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Description

(4-Fluorobenzyl)[2-(3-methoxyphenyl)ethyl]amine is a secondary amine featuring a 4-fluorobenzyl group linked to a 2-(3-methoxyphenyl)ethyl moiety. Its molecular formula is C₁₆H₁₈FNO₂, with a molecular weight of 275.32 g/mol. The compound’s structure combines aromatic fluorination and methoxy substitution, which are known to influence pharmacokinetic properties, such as metabolic stability and receptor binding .

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-(3-methoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO/c1-19-16-4-2-3-13(11-16)9-10-18-12-14-5-7-15(17)8-6-14/h2-8,11,18H,9-10,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOWWCIZNDIHWSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCNCC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80364990
Record name N-[(4-Fluorophenyl)methyl]-2-(3-methoxyphenyl)ethan-1-amine
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Molecular Weight

259.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

355382-51-3
Record name N-[(4-Fluorophenyl)methyl]-3-methoxybenzeneethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=355382-51-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(4-Fluorophenyl)methyl]-2-(3-methoxyphenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80364990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

  • Imine Formation : 4-Fluorobenzaldehyde reacts with 2-(3-methoxyphenyl)ethylamine in a polar aprotic solvent (e.g., methanol or ethanol) under reflux. Acidic conditions (e.g., acetic acid) catalyze the dehydration step.

  • Reduction : The intermediate imine is reduced using NaBH3CN at 0–25°C. Alternatively, hydrogen gas (1–3 atm) and 10% Pd/C achieve higher stereoselectivity.

Optimization and Yield

  • Solvent Choice : Methanol yields 68–72% product, while tetrahydrofuran (THF) improves solubility but requires longer reaction times.

  • Catalyst Loading : Pd/C (5 wt%) under hydrogen achieves >90% conversion in 12 hours.

  • Chiral Control : Asymmetric reductive amination using (R)-BINAP-Pd complexes yields enantiomeric excess (ee) up to 85%.

Alkylation of 4-Fluorobenzylamine with 2-(3-Methoxyphenyl)ethyl Halides

Nucleophilic substitution of 4-fluorobenzylamine with 2-(3-methoxyphenyl)ethyl bromide or iodide provides a direct route. This method avoids imine intermediates but requires careful control of stoichiometry to prevent over-alkylation.

Procedure

  • Base Selection : Potassium carbonate (K2CO3) or triethylamine (Et3N) in dimethylformamide (DMF) facilitates deprotonation of the amine.

  • Reaction Conditions : Heating at 60–80°C for 24–48 hours ensures complete substitution. A molar ratio of 1:1.2 (amine:alkyl halide) minimizes di-alkylation.

Challenges and Solutions

  • Byproduct Formation : Di-alkylated amines form at higher temperatures. Using a phase-transfer catalyst (e.g., tetrabutylammonium bromide) accelerates the reaction, reducing side products.

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the target compound with >95% purity.

Reduction of Schiff Base Intermediates

Schiff bases derived from 4-fluorobenzylamine and 3-methoxyphenylacetaldehyde are reduced to the target amine. This method is advantageous for sterically hindered substrates.

Synthetic Pathway

  • Imine Synthesis : 3-Methoxyphenylacetaldehyde reacts with 4-fluorobenzylamine in toluene under Dean-Stark conditions to remove water.

  • Reduction : Sodium borohydride (NaBH4) in ethanol at 0°C yields the secondary amine. Alternatively, catalytic hydrogenation (Pd/BaSO4) achieves quantitative conversion.

Yield and Scalability

  • Laboratory Scale : 65–70% yield with NaBH4.

  • Industrial Scale : Continuous hydrogenation reactors achieve 85% yield at 50°C and 10 bar H2.

Enzymatic Resolution for Enantioselective Synthesis

For applications requiring chiral purity, lipase-catalyzed kinetic resolution resolves racemic mixtures. This method is adapted from patented processes for similar amines.

Procedure

  • Racemic Synthesis : Prepare the racemic amine via reductive amination or alkylation.

  • Enzymatic Hydrolysis : Lipase B (Candida antarctica) selectively acetylates one enantiomer in vinyl acetate, enabling separation by extraction.

Performance Metrics

  • Enantiomeric Excess : 98% ee after two resolution cycles.

  • Throughput : 200 g/L substrate loading with enzyme recycling (3–5 cycles).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)StereoselectivityScalability
Reductive Amination72–90>95Moderate-HighHigh
Alkylation60–7590–95LowModerate
Schiff Base Reduction65–85>95HighHigh
Enzymatic Resolution40–50*>99Very HighLow

*Yield per cycle; cumulative yield improves with recycling.

Analytical Characterization and Validation

Critical quality attributes are verified using:

  • NMR Spectroscopy : ¹H-NMR (CDCl3) shows characteristic signals at δ 7.27–7.32 (fluorobenzyl aromatic protons) and δ 3.80 (methoxy group).

  • HPLC-MS : Retention time 8.2 min (C18 column, acetonitrile/water) with m/z 259.32 [M+H]⁺.

  • Chiral HPLC : Daicel Chiralpak AD-H column separates enantiomers (hexane/ethanol 90:10) .

Chemical Reactions Analysis

Types of Reactions

(4-Fluorobenzyl)[2-(3-methoxyphenyl)ethyl]amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted benzylamines.

Scientific Research Applications

Scientific Research Applications

  • Chemistry
    • Building Block : Used as a precursor in the synthesis of more complex molecules.
    • Synthetic Routes : Commonly synthesized via reductive amination of 4-fluorobenzaldehyde with 2-(3-methoxyphenyl)ethylamine using reducing agents like sodium cyanoborohydride.
  • Biology
    • Receptor Binding Studies : Investigated for its potential as a ligand in various receptor binding assays.
    • Mechanism of Action : The compound may interact with biological targets such as enzymes or receptors, modulating their activity due to the presence of fluorine and methoxy groups.
  • Medicine
    • Therapeutic Properties : Explored as an intermediate in drug synthesis, particularly for neurological disorders.
    • Anticancer Potential : Research indicates that similar compounds exhibit anticancer activities, disrupting microtubule dynamics and inhibiting cell proliferation in various cancer cell lines .
  • Material Science
    • Novel Materials Development : Utilized in creating advanced materials with specific electronic or optical properties.
    • Polymer Science : The unique chemical properties enhance the performance and durability of polymers and coatings .
  • Analytical Chemistry
    • Standard in Chromatography : Acts as a reference compound in chromatographic techniques for accurate quantification in various samples .

Research has highlighted several biological activities associated with (4-Fluorobenzyl)[2-(3-methoxyphenyl)ethyl]amine:

  • Antibacterial Activity :
    • Effective against strains such as E. coli and S. aureus, with minimum inhibitory concentrations (MICs) often lower than standard antibiotics.
CompoundMIC (µg/mL)Bacterial Strain
(4-Fluorobenzyl)[...]<1.9Mycobacterium smegmatis
(3-Methoxyphenyl)amine4S. aureus
Ciprofloxacin4E. coli
  • Anticancer Activity :
    • Case studies show enhanced antiproliferative effects against breast cancer cell lines, suggesting potential applications in cancer therapy.

Case Studies

  • Anticancer Efficacy :
    A study demonstrated that modifications at the para position of phenyl-ethylamines significantly enhanced antiproliferative activity against breast cancer cell lines. The compound's ability to disrupt microtubule dynamics was identified as a key mechanism.
  • Neuroprotective Effects :
    Research indicated that related compounds could inhibit neuroinflammation and protect neuronal cells from oxidative stress, suggesting potential applications in treating neurodegenerative diseases .

Mechanism of Action

The mechanism by which (4-Fluorobenzyl)[2-(3-methoxyphenyl)ethyl]amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of fluorine and methoxy groups can influence the compound’s binding affinity and selectivity, affecting its overall pharmacological profile.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Isomers

(4-Fluorobenzyl)[2-(4-Methoxyphenyl)ethyl]amine Hydrochloride
  • Structure : Differs in the methoxy group position (4-methoxy vs. 3-methoxy).
  • Metabolic Stability: Fluorination at the benzyl position likely increases resistance to oxidative metabolism, similar to the target compound .
  • Synthesis : Prepared via condensation of 4-methoxybenzaldehyde with 4-fluoroaniline, using molecular sieves to absorb water .
N-(3,4-Dimethoxybenzyl)-2-(4-Fluorophenyl)ethanamine
  • Structure : Contains a 3,4-dimethoxybenzyl group and a 4-fluorophenylethyl chain.
  • Receptor Selectivity: The dimethoxy pattern may shift binding preferences toward adrenergic receptors over serotonin transporters .

Heterocyclic Analogs

2-(3-Methoxyphenyl)ethylamines
  • Examples : [(1-Methyl-1H-pyrazol-4-yl)methyl][2-(3-methoxyphenyl)ethyl]amine .
  • Conformational Flexibility: Rigid heterocycles may restrict rotational freedom, altering binding kinetics compared to the target compound’s flexible ethyl linker .

Pharmacologically Active Derivatives

Astemizole
  • Structure : Contains a 4-fluorobenzyl group and a 4-methoxyphenylethyl-piperidine moiety .
  • Key Differences: Target Specificity: Astemizole is a histamine H₁ receptor antagonist, whereas the target compound’s simpler structure may favor monoamine transporter inhibition . Metabolic Profile: Piperidine substitution in Astemizole increases metabolic complexity, leading to longer half-lives but higher risk of drug-drug interactions .
cis-3,6-Disubstituted Piperidine Derivatives
  • Structure : Derived from (2,2-diphenylethyl)-[1-(4-fluorobenzyl)piperidin-4-ylmethyl]amine .
  • Key Differences :
    • DAT Affinity : Piperidine constraints improve dopamine transporter inhibition (IC₅₀ = 11.3 nM for enantiomer S,S-(-)-19a) compared to flexible analogs .
    • Selectivity : Fluorobenzyl groups enhance selectivity for DAT over SERT and NET, a feature likely shared with the target compound .

Structural and Functional Analysis Table

Compound Name Substituent Positions Key Pharmacological Features Molecular Weight (g/mol) Reference
(4-Fluorobenzyl)[2-(3-methoxyphenyl)ethyl]amine 3-MeO, 4-F-Bn Potential 5-HT₂/DAT affinity 275.32
(4-Fluorobenzyl)[2-(4-methoxyphenyl)ethyl]amine 4-MeO, 4-F-Bn Enhanced serotonin receptor binding 275.32
N-(3,4-Dimethoxybenzyl)-2-(4-fluorophenyl)ethanamine 3,4-diMeO-Bn, 4-F-Ph Adrenergic receptor selectivity 301.34
Astemizole 4-MeO-Ph, 4-F-Bn, piperidine H₁ receptor antagonist 458.55
S,S-(-)-19a (Piperidine derivative) 4-F-Bn, constrained piperidine DAT IC₅₀ = 11.3 nM ~400 (estimated)

Biological Activity

(4-Fluorobenzyl)[2-(3-methoxyphenyl)ethyl]amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound this compound features a fluorobenzyl group and an ethylamine moiety substituted with a methoxy group on the phenyl ring. Its molecular formula is C17H20FNC_{17}H_{20}FN with a molecular weight of approximately 273.35 g/mol. The presence of the fluorine atom and methoxy group significantly influences its chemical behavior and biological activity.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, primarily in the realms of anticancer, antibacterial, and neuroprotective effects. Below are summarized findings from various studies:

Anticancer Activity

  • Mechanism of Action : Compounds with similar structures have shown potent inhibition of tubulin polymerization, which is critical for cancer cell proliferation. For instance, derivatives with methoxy groups have demonstrated IC50 values ranging from 30 nM to 240 nM against various cancer cell lines, including HeLa and A549 cells .
  • Cell Cycle Arrest : Studies have indicated that certain derivatives can induce G2/M phase arrest in cancer cells, leading to apoptosis through intrinsic pathways. This was evidenced by mitochondrial depolarization and activation of caspases .
  • Comparative Efficacy : In vitro tests have shown that some derivatives outperform standard chemotherapeutics like doxorubicin in terms of cytotoxicity against specific cancer types .
CompoundIC50 (µM)Cancer Cell LineMechanism of Action
(4-Fluorobenzyl)[...]0.45HeLaTubulin polymerization inhibition
(3-Methoxyphenyl)amine0.67A549G2/M phase arrest
Doxorubicin1.00MCF-7DNA intercalation

Antibacterial Activity

Compounds similar to this compound have also been evaluated for antibacterial properties:

  • Spectrum of Activity : These compounds have shown effectiveness against various bacterial strains, including E. coli and S. aureus, with minimum inhibitory concentrations (MICs) often lower than those of standard antibiotics .
  • Structure-Activity Relationship : The presence of electron-withdrawing groups like fluorine has been correlated with enhanced antibacterial activity due to increased lipophilicity and membrane permeability .
CompoundMIC (µg/mL)Bacterial Strain
(4-Fluorobenzyl)[...]<1.9Mycobacterium smegmatis
(3-Methoxyphenyl)amine4S. aureus
Ciprofloxacin4E. coli

Case Study 1: Anticancer Efficacy

A study conducted on a series of phenyl-ethylamines showed that modifications at the para position significantly enhanced antiproliferative activity against breast cancer cell lines. The compound's ability to disrupt microtubule dynamics was highlighted as a key mechanism for its anticancer effects .

Case Study 2: Neuroprotective Effects

Research exploring neuroprotective properties indicated that related compounds could inhibit neuroinflammation and protect neuronal cells from oxidative stress, suggesting potential applications in treating neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (4-Fluorobenzyl)[2-(3-methoxyphenyl)ethyl]amine, and what key reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step alkylation or reductive amination. For example:

  • Step 1 : Prepare the 2-(3-methoxyphenyl)ethylamine intermediate via nucleophilic substitution of 3-methoxyphenethyl bromide with ammonia (analogous to methods in for 3-methoxyamphetamine synthesis) .
  • Step 2 : React this intermediate with 4-fluorobenzyl chloride under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) to form the secondary amine.
  • Yield Optimization : Temperature control (~60–80°C) and stoichiometric excess of 4-fluorobenzyl chloride (1.2–1.5 eq) improve yields. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign signals for the 4-fluorobenzyl (δ ~7.2–7.4 ppm for aromatic protons) and 3-methoxyphenethyl (δ ~6.6–7.1 ppm for aryl protons; δ ~3.8 ppm for OCH₃) groups. Coupling constants confirm substituent positions .
  • FT-IR : Identify N-H stretches (~3300 cm⁻¹) and C-F vibrations (~1250 cm⁻¹) .
  • Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) aid in understanding the compound’s molecular interactions and reactivity?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electronic properties (e.g., HOMO-LUMO gaps) and electrostatic potential surfaces. Compare with experimental XRD data (e.g., Hirshfeld surface analysis for non-covalent interactions, as in ) .
  • Molecular Docking : Screen against target enzymes (e.g., carbonic anhydrase) using AutoDock Vina. Parameterize the force field to account for fluorine’s electronegativity and methoxy group’s steric effects .

Q. What strategies can optimize enantiomeric purity during synthesis, given the compound’s potential stereoisomerism?

  • Methodological Answer :

  • Chiral Resolution : Use chiral auxiliaries (e.g., (R)- or (S)-BINOL) during amination. Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase) .
  • Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) for enantioselective hydrogenation of imine intermediates .

Q. How should researchers design biological activity assays to evaluate this compound’s inhibitory effects on enzyme targets like carbonic anhydrase?

  • Methodological Answer :

  • Enzyme Inhibition Assay :

Prepare recombinant hCA I/II isoenzymes ( methodology).

Use a stopped-flow CO₂ hydration assay: Monitor enzyme activity with/without the compound (0.1–100 µM range).

Calculate IC₅₀ values and compare to reference inhibitors (e.g., acetazolamide). Validate via Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .

  • Cytotoxicity Screening : Test against cancer cell lines (e.g., MCF-7) using MTT assays. Include positive controls (e.g., cisplatin) and assess selectivity via normal cell lines (e.g., HEK-293) .

Data Contradictions and Resolution

  • vs. 21 : Variations in reported purity (95% in both) may arise from different purification techniques (e.g., flash chromatography vs. recrystallization). Researchers should cross-validate via HPLC and elemental analysis .
  • Synthetic Routes : highlights phosphorus oxychloride for dehydration, while uses reductive amination. The choice depends on substrate stability; phosphorus oxychloride may degrade acid-sensitive groups .

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